4-(2-Chloro-5-methoxybenzyl)piperidine hcl

Physicochemical differentiation Serotonin receptor modulator intermediate Molecular recognition

4-(2-Chloro-5-methoxybenzyl)piperidine hydrochloride (CAS 391954-26-0) is a disubstituted benzylpiperidine derivative with a molecular weight of 276.20 g/mol and the formula C13H19Cl2NO. It is primarily classified as a research intermediate, specifically noted for its application in the synthesis of serotonin (5-HT) receptor modulators, particularly those targeting 5-HT1A and 5-HT2A receptors.

Molecular Formula C13H19Cl2NO
Molecular Weight 276.20 g/mol
Cat. No. B13050174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-5-methoxybenzyl)piperidine hcl
Molecular FormulaC13H19Cl2NO
Molecular Weight276.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)CC2CCNCC2.Cl
InChIInChI=1S/C13H18ClNO.ClH/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H
InChIKeyFIJNSIIETVJGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloro-5-methoxybenzyl)piperidine HCl: A Specialized Intermediate for Serotonergic Research


4-(2-Chloro-5-methoxybenzyl)piperidine hydrochloride (CAS 391954-26-0) is a disubstituted benzylpiperidine derivative with a molecular weight of 276.20 g/mol and the formula C13H19Cl2NO [1]. It is primarily classified as a research intermediate, specifically noted for its application in the synthesis of serotonin (5-HT) receptor modulators, particularly those targeting 5-HT1A and 5-HT2A receptors [2]. This compound belongs to a class of 4-benzylpiperidines that are foundational building blocks in central nervous system (CNS) drug discovery, but its unique ortho-chloro and meta-methoxy substitution pattern distinguishes it for specific serotonergic applications.

Why 4-(2-Chloro-5-methoxybenzyl)piperidine HCl Is Not Interchangeable with Other Benzylpiperidines


While various 4-benzylpiperidine derivatives serve as intermediates, their substitution patterns on the phenyl ring dictate the target receptor binding profile of the final synthesized compound [1]. The 4-(2-Chloro-5-methoxybenzyl)piperidine HCl scaffold is specifically designed to introduce a pharmacophore compatible with serotonin receptor pockets, unlike unsubstituted or mono-substituted analogs that lack the required electron-withdrawing (chloro) and hydrogen-bond accepting (methoxy) functionalities at specific positions [2]. Simply substituting this compound with a 4-(2-chlorobenzyl)piperidine or a 4-(5-methoxybenzyl)piperidine would fail to install the crucial combined pharmacophore elements necessary for synthesizing selective 5-HT1A/2A ligands, thereby jeopardizing the biological outcome of the research.

Quantitative Evidence Guide for Selecting 4-(2-Chloro-5-methoxybenzyl)piperidine HCl


Enhanced Hydrogen Bond Acceptor Capacity vs. Unsubstituted and 2-Chlorobenzyl Analogs

The 4-(2-Chloro-5-methoxybenzyl)piperidine HCl contains a meta-methoxy substituent, providing two hydrogen bond acceptor (HBA) sites, a critical feature for interacting with serotonin receptor binding pockets [1]. In contrast, the unsubstituted 4-benzylpiperidine and mono-substituted 4-(2-chlorobenzyl)piperidine each have only one HBA count . This additional HBA capability is essential for establishing key ligand-receptor interactions, making the di-substituted compound a non-redundant intermediate for 5-HT1A/2A modulator synthesis.

Physicochemical differentiation Serotonin receptor modulator intermediate Molecular recognition

Higher Molecular Weight and Polar Surface Area Differentiate Di-substituted Scaffold from Simpler Analogs

The molecular weight of 4-(2-Chloro-5-methoxybenzyl)piperidine HCl is 276.20 g/mol, with a topological polar surface area (TPSA) of 21.3 Ų [1]. This is significantly heavier and more polar than the unsubstituted 4-benzylpiperidine (MW ~175 g/mol, TPSA ~12 Ų) and the 2-chloro analog (MW ~209 g/mol, TPSA ~12 Ų) . These increased values place the compound in a distinct space of the CNS drug-likeness profile, allowing for the construction of final ligands that balance solubility and permeability differently compared to those built from lighter scaffolds.

Chemical library design Lead optimization Blood-brain barrier permeability prediction

Designated Intermediate for 5-HT1A/2A Modulators vs. Generic PDE4 Inhibitor Intermediates

Supplier documentation explicitly designates 4-(2-Chloro-5-methoxybenzyl)piperidine HCl as an intermediate for synthesizing serotonin receptor modulators targeting 5-HT1A and 5-HT2A [1]. This contrasts with other 4-benzylpiperidine analogs like 4-(3-cyclopentyloxy-4-methoxybenzyl)piperidine, which are explicitly used as intermediates for phosphodiesterase 4 (PDE4) inhibitors [2]. This distinct application specificity, driven by the chloro-methoxy substitution, provides a clear basis for scientific selection when the research goal is to develop serotonergic pharmacophores rather than PDE4 inhibitors.

Selective serotonin pharmacology Intermediate procurement Target validation

Optimal Application Scenarios for 4-(2-Chloro-5-methoxybenzyl)piperidine HCl Based on Evidence


Synthesis of Selective Serotonin 5-HT1A/2A Receptor Modulators for Neurological Disorder Research

This compound is the preferred intermediate for synthesizing piperidine-based ligands specifically targeting the 5-HT1A and 5-HT2A serotonin receptors. The 2-chloro-5-methoxy substitution pattern is pharmacophorically aligned at the outset for creating molecules with dual serotonin reuptake inhibition and receptor antagonism, a profile sought after for treating depression and anxiety disorders. It should be selected over a mono-chloro or non-substituted benzylpiperidine when the research objective is to install a 5-methoxy group, essential for 5-HT receptor recognition, alongside an ortho-chloro substituent for optimal orientation [1].

Building DNA-Encoded Libraries (DELs) Focused on CNS Targets with Specific Physicochemical Profiles

For constructing DNA-encoded chemical libraries where balanced lipophilicity and hydrogen-bonding capability are critical, this compound offers a predefined set of properties (MW: 276.20, HBA: 2, TPSA: 21.3 Ų) that reliably shift the library's average properties into a space suitable for CNS penetration [1]. Replacing it with a simpler 4-benzylpiperidine would yield a less polar, lower molecular weight collection that is statistically less enriched for the desired serotonin receptor ligand space.

Structure-Activity Relationship (SAR) Studies of 4-Benzylpiperidine-Derived Serotonergic Agents

In systematic SAR explorations, this compound serves as the specific 'lead' scaffold for investigating how modifications to the 2-chloro-5-methoxy pharmacophore affect serotonin subtype selectivity. Using it as the starting point ensures that the resulting chemical series has the necessary foundational substitutions to achieve potent serotonergic activity, allowing chemists to explore further optimization with the core pharmacophore already intact, as inferred from its designated use as a key intermediate for this therapeutic class [2].

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